![molecular formula C6H5N3O2 B1606151 Methyl 4-cyano-1H-imidazole-5-carboxylate CAS No. 59253-71-3](/img/structure/B1606151.png)
Methyl 4-cyano-1H-imidazole-5-carboxylate
Overview
Description
“Methyl 4-cyano-1H-imidazole-5-carboxylate” is a compound with the molecular weight of 151.12 . It is also known as “methyl 5-cyano-1H-imidazole-4-carboxylate” and has the IUPAC name of the same .
Synthesis Analysis
Imidazoles, including “Methyl 4-cyano-1H-imidazole-5-carboxylate”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “Methyl 4-cyano-1H-imidazole-5-carboxylate” is represented by the InChI code1S/C6H5N3O2/c1-11-6(10)5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9)
. Physical And Chemical Properties Analysis
“Methyl 4-cyano-1H-imidazole-5-carboxylate” has a molecular weight of 151.12 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Pharmaceutical Research
Imidazole derivatives, like “Methyl 4-cyano-1H-imidazole-5-carboxylate”, are often explored for their therapeutic potential. They can serve as building blocks for compounds with anti-tubercular activity or other medicinal properties due to their unique structural features .
Organic Synthesis
These compounds are valuable in organic chemistry for the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used across various applications .
Material Science
Imidazole frameworks, including those derived from “Methyl 4-cyano-1H-imidazole-5-carboxylate”, can contribute to the development of materials with unique chemical and thermal properties .
Catalysis
Imidazole derivatives can act as catalysts in chemical reactions due to their nitrogenous heterocyclic structure, facilitating various synthesis processes .
Future Directions
Imidazoles, including “Methyl 4-cyano-1H-imidazole-5-carboxylate”, are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
Imidazole derivatives, such as Methyl 4-cyano-1H-imidazole-5-carboxylate, are known to interact with a broad range of biological targets . These targets include various enzymes and receptors involved in critical biochemical pathways.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The cyano group and carboxylate ester in the compound may also play crucial roles in its interaction with biological targets.
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of targets . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, this compound could potentially have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 4-cyano-1H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXHWSOSWTZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342008 | |
Record name | Methyl 4-cyano-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyano-1H-imidazole-5-carboxylate | |
CAS RN |
59253-71-3 | |
Record name | Methyl 4-cyano-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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